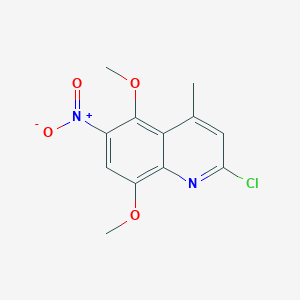![molecular formula C30H18Cl2N2O3S B11469249 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide](/img/structure/B11469249.png)
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide is a complex organic compound that features a unique combination of indole, chlorobenzyl, and thioxanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorobenzylation: The indole derivative is then subjected to a chlorobenzylation reaction using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thioxanthene Derivative Preparation: The thioxanthene derivative can be synthesized by reacting 2-chlorothioxanthone with appropriate reagents under controlled conditions.
Coupling Reaction: Finally, the indole and thioxanthene derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioxanthene moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The chlorobenzyl and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and thioxanthene rings.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery.
Medicine
The compound’s structure suggests potential pharmacological activities. It could be investigated for its anti-inflammatory, anticancer, or antimicrobial properties, given the known activities of indole and thioxanthene derivatives.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to protein targets, while the thioxanthene part might interact with cellular membranes or other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide: Lacks the thioxanthene moiety, potentially altering its biological activity and chemical properties.
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide: Lacks the indole moiety, which could significantly impact its interaction with biological targets.
Uniqueness
The combination of indole, chlorobenzyl, and thioxanthene moieties in 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide makes it unique
Properties
Molecular Formula |
C30H18Cl2N2O3S |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
N-(7-chloro-9-oxothioxanthen-2-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C30H18Cl2N2O3S/c31-18-9-11-26-21(13-18)28(35)22-14-19(10-12-27(22)38-26)33-30(37)29(36)23-16-34(25-8-4-2-6-20(23)25)15-17-5-1-3-7-24(17)32/h1-14,16H,15H2,(H,33,37) |
InChI Key |
YZSACCIFLMSFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)SC6=C(C5=O)C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-fluorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11469170.png)

![N-(2-Methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2,6)]dodeca-1(8),2(6),9,11-tetraen-12-amine](/img/structure/B11469190.png)
![6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11469198.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469199.png)
![Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11469207.png)
![1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11469210.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11469217.png)
![N-[5-(acetylamino)-2-chlorophenyl]-8-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11469224.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11469228.png)
![Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11469233.png)
![8-(4-propan-2-ylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11469235.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide](/img/structure/B11469242.png)
